REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([NH:13][CH3:14])[CH:5]=1>[Pd]>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([NH:2][CH3:1])=[O:15])=[CH:5][C:6]=1[NH:13][CH3:14]
|
Name
|
|
Quantity
|
407 mg
|
Type
|
reactant
|
Smiles
|
CNC(C1=CC(=C(C=C1)[N+](=O)[O-])NC)=O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)NC)C=C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 298 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |